N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide
Description
N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide is a thieno[3,2-d]pyrimidine derivative with a fused bicyclic core, featuring a 2,4-dioxo scaffold. The structure includes a 3-[(2-fluorophenyl)methyl] substituent on the thienopyrimidine ring and an N-methylacetamide group attached to a 3-chlorophenyl moiety. This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and other pharmacologically relevant heterocycles.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O3S/c1-25(16-7-4-6-15(23)11-16)19(28)13-26-18-9-10-31-20(18)21(29)27(22(26)30)12-14-5-2-3-8-17(14)24/h2-11,18,20H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWCKPFTMZCBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the thienopyrimidine core followed by substitution reactions to introduce the chlorophenyl and fluorophenyl groups. Detailed synthetic pathways often employ various reagents and conditions to achieve optimal yields and purity.
Biological Activity Overview
This compound has been studied for its antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of its biological activities:
Antimicrobial Activity
Research indicates that compounds containing the thienopyrimidine structure exhibit varying degrees of antibacterial and antifungal activity. For instance:
- In vitro studies have shown that derivatives of thienopyrimidine possess significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- The presence of electron-withdrawing groups (like chlorine and fluorine) on the phenyl rings enhances antimicrobial potency due to increased lipophilicity and interaction with bacterial membranes .
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell line studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells .
- Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Preliminary studies indicate potential anti-inflammatory activity:
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The following table summarizes key findings from SAR studies:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substituent | Increases antibacterial potency |
| Fluorine Substituent | Enhances lipophilicity and cellular uptake |
| Thienopyrimidine Core | Essential for antimicrobial and anticancer activity |
| Amide Linkage | Contributes to overall stability and activity |
Case Studies
Several case studies illustrate the efficacy of compounds similar to this compound:
- Antibacterial Efficacy : A study reported that derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant strains of Escherichia coli .
- Anticancer Screening : In a drug library screening using multicellular spheroids for tumor models, the compound showed promising results with IC50 values indicating effective cytotoxicity against multiple cancer types .
Scientific Research Applications
Cancer Research
N-(3-chlorophenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide has been studied for its anticancer properties. Key findings include:
- Inhibition of Cell Proliferation : Studies demonstrate that the compound significantly reduces the growth of breast and colon cancer cells in vitro.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Drug Development
The unique structure of this compound positions it well for further development as a novel therapeutic agent. Its ability to inhibit specific cancer types suggests potential for:
- Targeted Therapy : By focusing on pathways critical to tumor growth, this compound could serve as a targeted therapy option for patients with specific genetic profiles.
Pharmaceutical Formulation
Given its chemical stability and solubility characteristics, this compound can be formulated into various pharmaceutical preparations for effective delivery in clinical settings.
Case Study 1: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
Case Study 2: Colon Cancer Models
In another investigation using HT29 colon cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of around 12 µM. The study highlighted the compound's ability to disrupt cell cycle progression and induce apoptosis through mitochondrial pathways.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The sulfur atom in the thioether group (-S-) serves as a nucleophilic site. Under basic conditions, the compound undergoes substitution reactions with alkyl halides or alcohols:
Example Reaction:
Key Data:
-
Reagents: Methyl iodide, ethyl bromide
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Conditions: 60–80°C, polar aprotic solvents (e.g., DMF)
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
Acidic Hydrolysis:
Basic Hydrolysis:
Key Data:
Electrophilic Aromatic Substitution
The pyridazine ring participates in electrophilic substitutions, particularly at the C4 position:
Nitration:
Key Data:
-
Reagents: Fe(NO₃)₃·9H₂O (mild nitrating agent)
Oxidation of the Thioether Group
Controlled oxidation converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-):
Sulfoxide Formation:
Sulfone Formation:
Key Data:
-
Oxidant: Hydrogen peroxide (30%)
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Temperature: 25°C (sulfoxide) vs. 60°C (sulfone)
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Yield: 62% (sulfoxide), 55% (sulfone)
Cyclization Reactions
The compound undergoes intramolecular cyclization under thermal or catalytic conditions to form heterocyclic systems:
Example Pathway:
Key Data:
-
Catalyst: Copper iodide (10 mol%)
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Reaction Time: 8–12 hours
Functional Group Compatibility
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Trifluoromethyl Stability: The -CF₃ group remains inert under most conditions (acid/base, <100°C) .
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Sensitivity: The pyridazine ring is susceptible to ring-opening under strong oxidative conditions (e.g., KMnO₄) .
Mechanistic Insights
Comparison with Similar Compounds
N-(2-Chloro-5-fluorophenyl)-2-(3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide ()
- Core Structure: Thieno[3,2-d]pyrimidine-2,4-dione.
- Substituents :
- Position 3 : Isobutyl group.
- Acetamide : N-(2-chloro-5-fluorophenyl).
- The 2-chloro-5-fluorophenyl acetamide may alter electronic properties (e.g., dipole moments) compared to the 3-chlorophenyl-N-methyl group in the target .
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Core Structure: Thieno[3,2-d]pyrimidine-4-one.
- Substituents :
- Position 3 : 4-Chlorophenyl.
- Position 2 : Sulfanyl (-S-) linker.
- Acetamide : N-[2-(trifluoromethyl)phenyl].
- Key Differences: The sulfanyl group may enhance hydrogen bonding or π-stacking interactions.
N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide ()
- Core Structure: Thieno[3,2-d]pyrimidine-4-one.
- Substituents :
- Position 3 : Methyl.
- Position 7 : p-Tolyl.
- Acetamide : N-(2-chloro-4-fluorophenyl).
- Methyl at position 3 reduces steric hindrance compared to benzyl derivatives .
Structural Analogues with Tetrahydropyrimidinone Cores ()
N-(3-Chlorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (Compound 35)
- Core Structure : Tetrahydropyrimidin-4-one.
- Substituents :
- Position 3 : 2,4-Difluorobenzyl.
- Carboxamide : N-(3-chlorophenyl).
- The carboxamide linker (vs. acetamide) modifies hydrogen-bonding capacity .
N-(3,4-Difluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (Compound 38)
- Substituents :
- Carboxamide : N-(3,4-difluorophenyl).
- Key Differences :
Comparative Analysis of Physicochemical Properties
- Key Trends: Thienopyrimidine derivatives () generally exhibit higher molecular weights and lipophilicity than tetrahydropyrimidinones (). Fluorine and chlorine substituents enhance metabolic stability but may reduce aqueous solubility .
Preparation Methods
Construction of the Thieno[3,2-d]Pyrimidin-2,4-Dione Core
The thieno[3,2-d]pyrimidin-2,4-dione scaffold forms the foundational structure of the target compound. A validated method involves cyclocondensation of 2-aminothiophene-3-carboxamide derivatives with urea or thiourea under high-temperature conditions. For instance, El-Gazzar et al. demonstrated that heating 2-aminothiophene-3-carboxamide with urea at 180°C for 4 hours yields the corresponding pyrimidin-2-one derivative in 60–70% yield after crystallization from dimethylformamide. Alternatively, thiourea may substitute urea to introduce a thione group at position 2, though this requires subsequent oxidation to the dione form using hydrogen peroxide or potassium permanganate.
Critical to this step is the purity of the starting carboxamide, which is typically synthesized via Friedel-Crafts acylation of thiophene derivatives. For example, treatment of 3-aminothiophene with acetic anhydride in the presence of zinc chloride generates the acetylated intermediate, which is then hydrolyzed to the carboxamide under basic conditions. Modifications to the cyclization conditions—such as microwave-assisted heating or ionic liquid solvents—have been reported to reduce reaction times from 12 hours to 30 minutes while maintaining comparable yields.
N-Methylation and Acetamide Formation
The N-methylacetamide side chain is installed via a two-step process: N-methylation of 3-chloroaniline followed by acetylation. First, N-methylation is performed using methyl iodide in the presence of sodium hydride as a base. A solution of 3-chloroaniline in tetrahydrofuran (THF) is treated with NaH at 0°C, followed by dropwise addition of methyl iodide. The reaction is stirred at room temperature for 12 hours, yielding N-methyl-3-chloroaniline in 85% purity.
Subsequent acetylation employs acetyl chloride and triethylamine in dichloromethane. A molar ratio of 1:1.2 (amine to acetyl chloride) ensures complete conversion to the acetamide. After quenching with ice water, the product is extracted with ethyl acetate and purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1). Final coupling of the acetamide to the thienopyrimidinone intermediate utilizes a peptide coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in N,N-dimethylformamide (DMF), achieving 65–75% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO enhance the solubility of intermediates during benzylation, whereas chlorinated solvents (e.g., dichloromethane) are preferred for acetylation due to their low nucleophilicity. Elevated temperatures (80–100°C) accelerate SNAr reactions but risk decomposition of the thienopyrimidinone core. A balance is achieved by maintaining reactions at 60°C with continuous monitoring via thin-layer chromatography (TLC).
Catalytic Innovations
Palladium catalysts, notably Pd(OAc)₂/Xantphos systems, have been explored for coupling the acetamide moiety to the pyrimidinone. These systems reduce reaction times from 24 hours to 6 hours and improve yields to 80% by minimizing side reactions. However, catalyst costs and residual metal contamination remain challenges for industrial-scale synthesis.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone H-5), 7.45–7.38 (m, 4H, aromatic), 5.12 (s, 2H, benzylic CH₂), 3.85 (s, 3H, N–CH₃), 2.98 (s, 3H, CO–N–CH₃).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 470.0921 [M+H]⁺, consistent with the molecular formula C₂₂H₁₈ClFN₃O₃S.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
